4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety containing a trifluoromethyl group. This compound falls under the category of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug design and development.
The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolopyridines have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Various studies have reported on the synthesis, characterization, and biological evaluation of such compounds, highlighting their significance in pharmaceutical research .
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine can be achieved through several methods:
The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating or refluxing to facilitate the cyclization process. Characterization of the synthesized compounds is commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
The molecular structure of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine consists of:
The molecular formula for this compound is C₇H₅F₃N₄, with a molecular weight of approximately 202.13 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions:
These reactions are often monitored using techniques like thin-layer chromatography (TLC) and NMR spectroscopy to assess yield and product formation.
The mechanism by which 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine exerts its biological effects typically involves:
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine has potential applications in:
Pyrazole-pyridine hybrids represent a privileged architectural motif in modern heterocyclic chemistry, combining the distinct physicochemical properties of both ring systems into a single molecular framework. The specific compound 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine (PubChem CID: 66015334) exemplifies this hybrid scaffold, featuring a pyrazole moiety linked via a nitrogen atom to the para position of a pyridine ring [2]. Characterized by its planar structure and electron-deficient nature, this compound serves as a versatile building block in pharmaceutical and agrochemical synthesis. Its chemical reactivity is dominated by the basic pyridine nitrogen and the weakly acidic N-H proton of the pyrazole ring (when unsubstituted), enabling diverse functionalization strategies [4] [9].
The trifluoromethyl (-CF₃) group appended to the pyrazole ring profoundly enhances the molecule’s bioactivity and physicochemical behavior through three interconnected mechanisms:
Electronic Effects: The -CF₃ group acts as a strong electron-withdrawing substituent, reducing electron density on the pyrazole ring. This polarization increases the compound’s affinity for electron-rich biological targets, particularly enzymes with hydrophobic active sites. Quantum mechanical studies demonstrate that this group stabilizes the 1H-tautomer over the 2H-form by ~9 kcal/mol, ensuring structural predictability in biological environments [1] [9].
Lipophilicity Enhancement: Fluorine atoms significantly increase lipid solubility, improving membrane permeability. The Hansch π parameter for -CF₃ (0.88) indicates substantial hydrophobicity, facilitating cellular uptake. This property is critical for central nervous system (CNS)-penetrant drugs and agrochemicals requiring foliar absorption [6] [9].
Metabolic Stability: The C-F bond’s strength (485 kJ/mol) confers resistance to oxidative metabolism, prolonging biological half-lives. In pyrazole derivatives, -CF₃ substitution at the 3-position reduces susceptibility to cytochrome P450-mediated deactivation by >50% compared to methyl analogues, as confirmed by microsomal stability assays [1] [7] [9].
Table 1: Impact of Trifluoromethyl Group on Key Physicochemical Parameters in Pyrazole-Pyridine Hybrids
Parameter | -CH₃ Substituted Pyrazole | -CF₃ Substituted Pyrazole | Change (%) |
---|---|---|---|
LogP (Octanol/Water) | 1.85 | 2.68 | +45% |
Metabolic Half-life (t₁/₂) | 42 min | 89 min | +112% |
π-Electron Density (Pyrazole C3) | -0.12 e⁻ | +0.19 e⁻ | Polarization |
Protein Binding Affinity (Kd) | 15.2 µM | 4.7 µM | -69% |
Synthetic methodologies for incorporating -CF₃ into pyrazole rings include:
X-ray crystallographic analyses reveal that -CF₃ induces planarity in the pyrazole-pyridine system, with dihedral angles <5°. This planar conformation enhances π-stacking interactions with aromatic residues in kinase ATP-binding pockets, explaining the prevalence of such motifs in inhibitors like axitinib and erdafitinib [9].
The pyridine-pyrazole scaffold demonstrates exceptional versatility in interacting with biological targets, driving its adoption across therapeutic and crop protection domains:
Medicinal Chemistry Applications
Table 2: Clinically Approved Pyrazole-Pyridine Hybrid Drugs and Their Targets
Drug (Trade Name) | Hybrid Structure | Primary Target | Indication |
---|---|---|---|
Erdafitinib (Balversa®) | N-Methylpyrazole + Pyridine | FGFR Kinase | Bladder Cancer |
Zavegepant (Zavzpret™) | Indazole + Pyridine | CGRP Receptor | Migraine |
Pralsetinib (Gavreto®) | Difluoro-pyrazole + Pyridinylpyrazole | RET Kinase | NSCLC* |
Pirtobrutinib (Jaypirca®) | Pyrazolo[3,4-b]pyridine | BTK Kinase | Lymphoma |
Lenacapavir (Sunlenca®) | Pyrazolo[1,5-a]pyridine | HIV Capsid | Multidrug-Resistant HIV |
*Non-small cell lung cancer
Agrochemical Applications
Pyridine-pyrazole hybrids regulate plant growth through hormone-like interactions:
Table 3: Agrochemical Performance Data for Pyrazole-Pyridine Hybrid 5c in Winter Wheat
Parameter | Control Group | Treated Group (5c) | Improvement | p-value |
---|---|---|---|---|
Yield (kg/ha) | 4210 ± 143 | 4552 ± 162 | +8.1% | <0.01 |
Protein Content (%) | 12.8 ± 0.4 | 13.0 ± 0.3 | +1.1% | 0.03 |
Gluten Content (%) | 24.3 ± 0.7 | 25.0 ± 0.6 | +3.0% | 0.02 |
Grains per Ear (n) | 32.1 ± 1.2 | 34.5 ± 1.4 | +7.5% | <0.01 |
Ear Length (cm) | 7.8 ± 0.3 | 8.4 ± 0.4 | +7.7% | <0.01 |
Synthetic accessibility underpins the scaffold’s utility. Key routes include:
Future development will focus on in silico-guided optimization of ADMET properties and resistance management in agrochemical applications, solidifying this scaffold’s role in addressing global health and food security challenges.
Notable Compounds Mentioned:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5